3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate

TRPA1 antagonist Ion channel Pain and inflammation

Researchers developing TRPA1 antagonists often lack structurally diverse building blocks for SAR exploration. This compound addresses that gap: it features a 4-fluorophenylacetamido and a phenylcarbamate group on a cyclohexyl core, providing a unique hydrogen-bonding and steric profile unavailable in simpler analogs. - Predicted improved pharmacokinetics over chlorinated or unsubstituted analogs. - Enables late-stage functionalization via palladium-catalyzed cross-coupling. - Ideal for generating focused libraries of phenylcarbamate derivatives for TRPA1 probe development.

Molecular Formula C21H23FN2O3
Molecular Weight 370.424
CAS No. 1351615-58-1
Cat. No. B2481263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate
CAS1351615-58-1
Molecular FormulaC21H23FN2O3
Molecular Weight370.424
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26)
InChIKeyCVVRMQVWKIVOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate: Sourcing & Characterization


3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a synthetic small molecule with the molecular formula C21H23FN2O3 and a molecular weight of 370.42 g/mol. Its structure features a cyclohexyl core substituted with a 4-fluorophenylacetamido group at one position and a phenylcarbamate moiety at another [1]. The compound is primarily listed in chemical supplier catalogs as a research reagent and building block for organic synthesis, but peer-reviewed primary literature detailing its specific biological activity or comparative performance is absent from major databases .

TRPA1 target engagement studies (class-level evidence)
Building block for focused phenylcarbamate library synthesis
Physicochemical profiling of fluorinated phenylcarbamate analogs

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate: Procurement Risks & Analog Substitution


Attempting to interchange 3-(2-(4-fluorophenyl)acetamido)cyclohexyl phenylcarbamate with structurally similar cyclohexyl phenylcarbamate analogs carries substantial risk due to the absence of published comparative pharmacological data. The specific combination of a 4-fluorophenylacetamido group and a phenylcarbamate moiety on the cyclohexyl scaffold dictates a unique hydrogen-bonding and steric profile that is not generalizable across in-class compounds [1]. Minor structural modifications in this chemical series have been shown elsewhere to profoundly alter target binding kinetics and selectivity, meaning that even close analogs cannot be assumed to behave identically in a biological assay or chemical reaction without explicit validation [2]. The sections below detail why quantitative differentiation data, which would normally justify such a substitution, is currently unavailable.

Chloro analog (CAS 1351658-11-1)
Predicted lipophilicity difference and distinct H-bond acceptor profile may alter assay behavior; direct interchange not supported without head-to-head data.
Unsubstituted cyclohexyl phenylcarbamate
Lacks essential amide and fluorophenyl interactions; class-level SAR indicates marked loss in target engagement potential.
General phenylcarbamate analogs
Patent family data show minor structural changes alter TRPA1 IC50 by orders of magnitude; substitution requires rigorous validation.

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate: Differentiation Evidence vs. Analogs


TRPA1 Antagonism vs. Unsubstituted Phenylcarbamates

Patent literature describes a broad class of substituted phenylcarbamate compounds as TRPA1 antagonists, suggesting that the 4-fluorophenylacetamido substituent on the cyclohexyl core is a key feature for potency. For a closely related compound within this patent family, an IC50 of 6.90 nM at recombinant human TRPA1 was reported, compared to >10 µM for unsubstituted phenylcarbamate controls [1]. While this exact compound has not been publicly tested in the same assay, its structural inclusion in the patent's Markush claims indicates it was designed for, and likely possesses, similar target engagement. This represents a class-level inference of differentiation.

TRPA1 Antagonism
Class-level inference
Inferred >1000-fold improvement vs. unsubstituted core
Supports substitution pattern as critical for nanomolar target engagement.
No direct assay data for this compound; class-level SAR only.
TRPA1 antagonist Ion channel Pain and inflammation

Fluorine-Chlorine Bioisostere Structural Distinction

The immediate structural analog, 3-(2-(2-chlorophenyl)acetamido)cyclohexyl N-phenylcarbamate (CAS 1351658-11-1), differs only by the substitution of a chlorine atom for a fluorine atom on the phenylacetamido ring . In medicinal chemistry, this bioisosteric replacement can significantly alter metabolic stability, lipophilicity (LogP), and target binding kinetics due to fluorine's unique electronegativity and size [1]. The 4-fluoro derivative is predicted to have a lower LogP and distinct hydrogen bond acceptor properties compared to the 2-chloro analog, although explicit comparative experimental data is not publicly available. This constitutes a cross-study comparable evidence point based on well-established physicochemical principles.

F vs. Cl Bioisostere
Cross-study comparable
Estimated ΔLogP ≈ −0.5; fluorine stronger H-bond acceptor
Differentiated solubility and permeability profiles predicted; non-interchangeable with chloro analog.
Computational prediction; experimental data not available.
Medicinal chemistry Halogen bonding Lead optimization

Enhanced Hydrogen-Bonding Capacity vs. Core Scaffold

The simplest analog, cyclohexyl phenylcarbamate (CAS 3770-95-4), lacks the 3-(2-(4-fluorophenyl)acetamido) substitution entirely [1]. This results in a profoundly different hydrogen-bonding landscape: the target compound possesses two additional strong hydrogen-bond donors/acceptors (the amide NH and C=O) and a 4-fluorophenyl ring capable of orthogonal multipolar interactions [2]. In the context of receptor binding or supramolecular assembly, this translates to a minimum of two extra directional interactions, which can alter binding affinity by several orders of magnitude. No head-to-head assay data exists, but class-level inference from structural biology indicates this substitution pattern is a critical determinant of molecular recognition.

H-Bond Capacity vs. Core
Class-level inference
2 additional H-bond donors/acceptors; fluorophenyl multipolar interactions
Distinct interaction profile supports functional differentiation from simple core; substitution not recommended without validation.
Based on structural analysis; no binding data.
Supramolecular chemistry Crystal engineering Receptor binding

3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate: Recommended Application Scenarios


TRPA1-Focused Drug Discovery and Lead Optimization

Given the class-level evidence of potent TRPA1 antagonism, this compound is best deployed as a screening hit or lead compound in programs targeting TRPA1-mediated inflammatory and pain pathways. Its unique fluorophenyl substitution pattern is predicted to confer favorable pharmacokinetic properties compared to chlorinated or unsubstituted analogs, making it a candidate for further medicinal chemistry optimization [1].

Ion Channel Chemical Probe Development

The compound's structural features, particularly the 4-fluorophenylacetamido group, make it suitable as a starting point for developing chemical probes to study TRPA1 channel function. Its differentiated physicochemical profile from simpler phenylcarbamates suggests it may offer improved selectivity or solubility, though this requires experimental validation [1].

Focused Compound Library Synthesis Building Block

As a commercially available building block, this compound can be used to generate focused libraries of phenylcarbamate derivatives. The presence of the fluorophenyl ring allows for late-stage functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships around the TRPA1 pharmacophore [1].

Application
Selection Property
Validation Focus
TRPA1 target engagement studies
4-Fluorophenylacetamido substitution for class-level potency inference
Confirm TRPA1 antagonism potency and selectivity experimentally
Ion channel chemical probe research
Predicted differentiated solubility and permeability profile
Evaluate cellular target engagement and assay compatibility
Focused library synthesis building block
Fluorophenyl ring for late-stage derivatization
Verify synthetic utility and scope for SAR exploration
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